molecular formula C15H21FN4O3 B2527788 4-[(5-fluoropyrimidin-2-yl)oxy]-N-(oxan-4-yl)piperidine-1-carboxamide CAS No. 2380175-60-8

4-[(5-fluoropyrimidin-2-yl)oxy]-N-(oxan-4-yl)piperidine-1-carboxamide

Cat. No.: B2527788
CAS No.: 2380175-60-8
M. Wt: 324.356
InChI Key: LRZZKFFQVFIQCB-UHFFFAOYSA-N
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Description

4-[(5-fluoropyrimidin-2-yl)oxy]-N-(oxan-4-yl)piperidine-1-carboxamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperidine ring, a pyrimidine moiety, and an oxane group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(5-fluoropyrimidin-2-yl)oxy]-N-(oxan-4-yl)piperidine-1-carboxamide typically involves multiple steps, including the formation of the piperidine ring, the introduction of the pyrimidine moiety, and the attachment of the oxane group. Common synthetic routes may include:

    Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Pyrimidine Moiety: This step often involves nucleophilic substitution reactions where a fluoropyrimidine derivative is introduced.

    Attachment of the Oxane Group: This can be done through etherification reactions using oxane derivatives.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms may be employed to scale up production efficiently.

Chemical Reactions Analysis

Types of Reactions

4-[(5-fluoropyrimidin-2-yl)oxy]-N-(oxan-4-yl)piperidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can be carried out using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium azide or electrophiles like alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

4-[(5-fluoropyrimidin-2-yl)oxy]-N-(oxan-4-yl)piperidine-1-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[(5-fluoropyrimidin-2-yl)oxy]-N-(oxan-4-yl)piperidine-1-carboxamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of mitochondrial complex I electron transport, disrupting cellular respiration in target organisms .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(5-fluoropyrimidin-2-yl)oxy]-N-(oxan-4-yl)piperidine-1-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its fluoropyrimidine moiety, in particular, contributes to its potential as a biochemical probe and therapeutic agent.

Properties

IUPAC Name

4-(5-fluoropyrimidin-2-yl)oxy-N-(oxan-4-yl)piperidine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21FN4O3/c16-11-9-17-14(18-10-11)23-13-1-5-20(6-2-13)15(21)19-12-3-7-22-8-4-12/h9-10,12-13H,1-8H2,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRZZKFFQVFIQCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=NC=C(C=N2)F)C(=O)NC3CCOCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21FN4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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